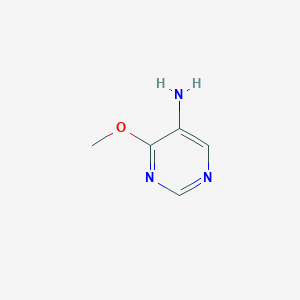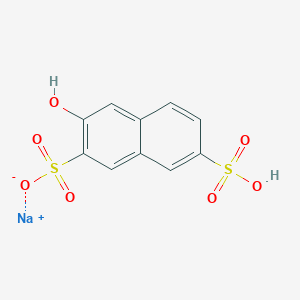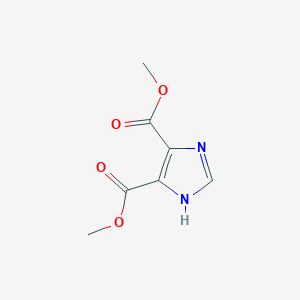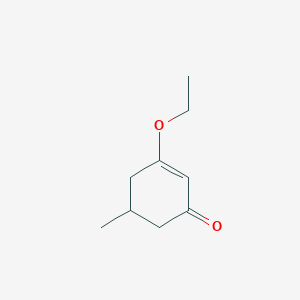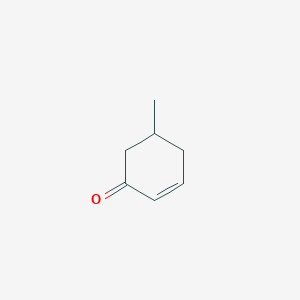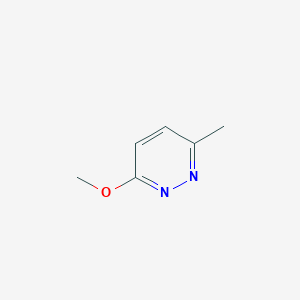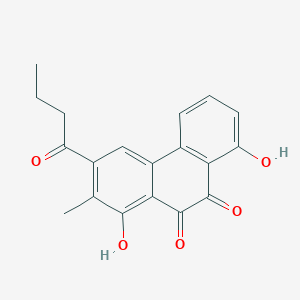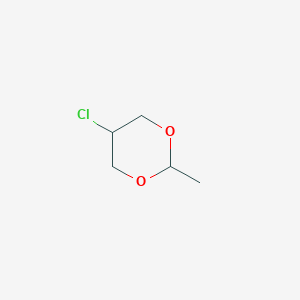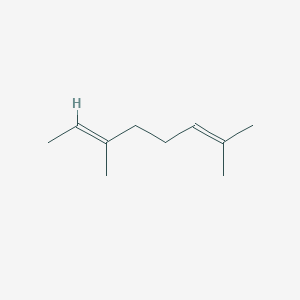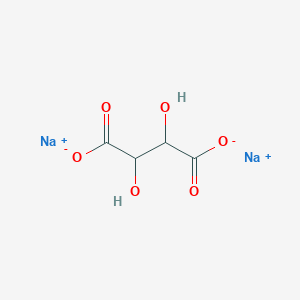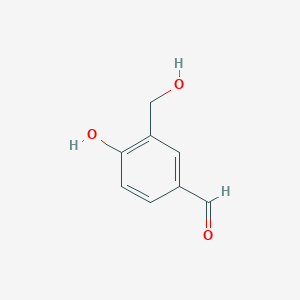
9-Benzoylcarbazol
Übersicht
Beschreibung
9-Benzoylcarbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazoles are known for their tricyclic structure, consisting of two benzene rings fused onto a five-membered pyrrole ring. The benzoyl group attached to the carbazole nucleus at the 9-position is a significant modification that can alter the compound's physical, chemical, and biological properties. Carbazole derivatives have been extensively studied due to their wide range of applications in material science, medicinal chemistry, and as photoinitiators .
Synthesis Analysis
The synthesis of carbazole derivatives can be achieved through various methods. A novel carbazole derivative containing dimesitylboron units was synthesized by introducing electron-acceptor groups to the carbazole core . Another approach for synthesizing 9-substituted carbazoles involves a one-pot reaction using primary amine hydrochlorides and 2,5-dimethoxytetrahydrofuran under mild conditions . Additionally, the synthesis of specific benzoylcarbazole compounds, such as ethyl 1-(6-o-chloro-benzoyl-9-ethyl-9H-carbazol-3yl)-ethane-1-one oxime, has been reported, which involves N-alkylation, Friedel-Crafts acylation, oximation, and esterification .
Molecular Structure Analysis
The molecular structure of carbazole derivatives can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For instance, the crystal structure of 3-benzothiazole-9-ethyl carbazole was determined to belong to the orthorhombic crystal system . Similarly, the structure of 11-benzoyl-9,9a,10,11-tetrahydro-4H-indolo[4,3-ab]carbazole was studied using NMR and molecular modeling . These studies provide valuable information about the conformational properties and stereoelectronic requirements of these molecules.
Chemical Reactions Analysis
Carbazole derivatives undergo various chemical reactions that are essential for their functionalization and application. The electrophilic substitution reactions, such as Friedel-Crafts acylation, are commonly used to introduce benzoyl groups into the carbazole nucleus . The reactivity of these compounds can also be influenced by the presence of substituents, which can affect their electronic properties and, consequently, their chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives, such as thermal stability, electrochemical stability, and photophysical properties, are crucial for their practical applications. The novel carbazole derivative with dimesitylboron groups exhibits excellent thermal stability and aggregation-induced emission properties, making it suitable for use in organic light-emitting diodes (OLEDs) . The photophysical properties, such as UV-vis and fluorescence spectra, are also important for applications in marking proteins like bovine serum albumin (BSA) .
Wissenschaftliche Forschungsanwendungen
Optoelektronische Materialien
9-Benzoylcarbazol und seine Derivate gelten als Plattform zur Erforschung von Prozessen wie Raumtemperaturphosphoreszence (RTP) und thermisch aktivierter verzögerter Fluoreszenz (TADF) . Diese Eigenschaften machen sie zu vielversprechenden Kandidaten für die Entwicklung der dritten Generation von organischen Leuchtdioden (OLEDs) .
Duale Emission
this compound zeigt eine duale Emission, aber es gibt eine große spektrale Variabilität in der relativen Intensität der Emissionsbänder, die in verschiedenen Studien berichtet werden . Diese Eigenschaft kann in verschiedenen Anwendungen wie Bioimaging und Sensorik genutzt werden.
Photochemische Prozesse
this compound unterliegt photochemischen Prozessen wie der Photo-Fries-Umlagerung, wobei unter anderem Carbazol gebildet wird . Dies erklärt die Varianz in den berichteten Emissionsspektren und kann verwendet werden, um grundlegende photophysikalische Eigenschaften zu untersuchen und zu verstehen.
4. Lösungsmittelabhängige thermisch aktivierte verzögerte Fluoreszenz (TADF) this compound zeigt eine lösungsmittelabhängige TADF, die durch die Stabilisierung des Charge-Transfer-S1-Zustands in polaren Lösungsmitteln erklärt wird . Diese Eigenschaft kann beim Design von lösungsmittelsensitiven Fluoreszenz-Sonden genutzt werden.
Effiziente photochemische Reaktionen
F5BCz, ein Derivat von this compound, durchläuft einen effizienten photochemischen Prozess (Mallory-Reaktion) aus seinem Einzelzustand, um ein stark fluoreszierendes Produkt c-F5BCz in 40% isolierter Ausbeute zu erzeugen . Diese Photoreaktivität erfolgt auch in Filmen unter Umgebungsbedingungen, was erhebliche Auswirkungen auf die Anwendung von BCz-basierten Materialien für optoelektronische Anwendungen hat .
Ultralange organische Phosphoreszenz (UOP)
Es besteht ein Wettbewerb zwischen ultralanger organischer Phosphoreszenz und thermisch aktivierter verzögerter Fluoreszenz in Dichlorderivaten von this compound . Sowohl TADF als auch UOP werden durch die Besetzung von Triplettzuständen und die Energielücken zwischen den Singulett- und Triplett-Mannigfaltigkeiten gesteuert . Diese Eigenschaft kann beim Design effizienter Materialien für optoelektronische Anwendungen genutzt werden.
Safety and Hazards
Zukünftige Richtungen
Optoelectronic materials based on metal-free organic molecules represent a promising alternative to traditional inorganic devices . Significant attention has been devoted to the development of the third generation of OLEDs which are based on the temperature-activated delayed fluorescence (TADF) mechanism . In the last few years, several materials displaying ultra-long organic phosphorescence (UOP) have been designed using strategies such as crystal engineering and halogen functionalisation .
Wirkmechanismus
- Role : BCz serves as a platform for exploring phenomena such as Room Temperature Phosphorescence (RTP) and Thermally Activated Delayed Fluorescence (TADF) . These processes are crucial for optoelectronic applications.
- In polar solvents, BCz exhibits solvent-dependent TADF , which results from the stabilization of the charge transfer S1 state .
Target of Action
Mode of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
carbazol-9-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c21-19(14-8-2-1-3-9-14)20-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCKMWPLVBYQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075158 | |
| Record name | 9-Benzoylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19264-68-7 | |
| Record name | 9H-Carbazol-9-ylphenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19264-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbazole, 9-benzoyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019264687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19264-68-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Benzoylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the recent advancements in utilizing 9-benzoylcarbazole derivatives in organic synthesis?
A1: Recent studies have demonstrated the effectiveness of 9-benzoylcarbazole derivatives, particularly those containing a carbazolyl leaving group, in rhodium(III)-catalyzed [3+2] annulation reactions. [] This reaction efficiently forms indenones through the activation of ortho C–H and C–N bonds in the 9-benzoylcarbazole structure upon reaction with internal alkynes. [] This method offers a novel and efficient pathway for the synthesis of indenone derivatives, which are valuable building blocks for various organic compounds.
Q2: How do the photophysical properties of 9-benzoylcarbazole derivatives vary with structural modifications?
A2: Research indicates that the introduction of chlorine atoms into the 9-benzoylcarbazole structure can significantly influence its photophysical properties. [] Specifically, dichloro derivatives of 9H-carbazol-3-yl(phenyl)methanone have shown intriguing competition between ultralong organic phosphorescence (UOP) and thermally activated delayed fluorescence (TADF). [] The position of the chlorine atoms within the molecule impacts the energy gaps between singlet and triplet states, thereby affecting the balance between these two emission pathways. [] This highlights the potential for tailoring the luminescent properties of 9-benzoylcarbazole derivatives through targeted structural modifications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



